3,4-Dihydroquinazoline-6-carboxylic acid

T-type calcium channel blockers Selectivity Cardiovascular and neurological disorders

This core scaffold enables potent T-type calcium channel blockers with 5.4-fold selectivity (IC50=0.26µM) and BChE inhibitors with >146-fold selectivity (IC50=45nM). Its derivatization overcomes taxane resistance (20x activity). Obtain >95% purity compound for development of precision therapies in neurology, oncology, and cardiovascular research.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B13518296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroquinazoline-6-carboxylic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)O)NC=N1
InChIInChI=1S/C9H8N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h1-3,5H,4H2,(H,10,11)(H,12,13)
InChIKeyMDBXEWUXEQNKST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroquinazoline-6-carboxylic Acid: Core Scaffold for T-Type Calcium Channel and Cholinesterase Inhibitor Development


3,4-Dihydroquinazoline-6-carboxylic acid is a heterocyclic scaffold in the quinazoline family, featuring a fused benzene and pyrimidine ring with a carboxylic acid moiety at the 6-position. This compound serves as a foundational building block for synthesizing derivatives with potent and selective biological activities, particularly as T-type calcium channel blockers and butyrylcholinesterase (BChE) inhibitors [1]. Its derivatives have demonstrated nanomolar to micromolar potency in vitro, with some exhibiting significant selectivity over off-target channels or enzymes, making them valuable intermediates in medicinal chemistry [2]. The core structure enables diverse substitution patterns that fine-tune pharmacological profiles for applications in oncology and neurology [3].

Why Generic 3,4-Dihydroquinazoline Substitution Fails: Evidence of Critical Substituent-Dependent Potency and Selectivity


Generic substitution among 3,4-dihydroquinazoline derivatives is not scientifically valid due to pronounced substituent-dependent differences in potency, selectivity, and downstream biological effects. For example, in T-type calcium channel blockade, compound 11b (KYS05080) is 5-fold more potent (IC50 = 0.26 µM) than mibefradil (IC50 = 1.34 µM) and exhibits 5.4-fold improved T/N-type selectivity [1]. In cholinesterase inhibition, compounds 8b and 8d display BChE IC50 values of 45 nM and 62 nM, respectively, with 146- to 161-fold selectivity over AChE, whereas other derivatives show weak or no inhibition [2]. Even within the same scaffold, minor modifications at the 2-position drastically alter both potency and cancer cell cytotoxicity profiles, with certain analogues showing 20-fold higher activity against paclitaxel-resistant ovarian cancer cells compared to mibefradil [3]. Therefore, selection must be guided by precise structural and pharmacological data, not scaffold similarity alone.

Quantitative Differentiation of 3,4-Dihydroquinazoline-6-carboxylic Acid Derivatives: Head-to-Head and Cross-Study Comparisons


T-Type Calcium Channel Blockade: 5-Fold Potency and 5.4-Fold Selectivity Improvement over Mibefradil

Compound 11b (KYS05080), a 3,4-dihydroquinazoline-6-carboxylic acid derivative, demonstrates significantly superior T-type calcium channel (α1G) blockade compared to the reference compound mibefradil. Specifically, 11b exhibits an IC50 of 0.26 ± 0.01 µM, which is approximately 5-fold more potent than mibefradil's IC50 of 1.34 ± 0.49 µM [1]. Furthermore, 11b displays a T/N-type selectivity ratio of 7.5, representing a 5.4-fold improvement over mibefradil's ratio of 1.4 [1].

T-type calcium channel blockers Selectivity Cardiovascular and neurological disorders

Butyrylcholinesterase (BChE) Inhibition: Nanomolar Potency with 146- to 161-Fold Selectivity over AChE

Two 3,4-dihydroquinazoline derivatives, compounds 8b and 8d, exhibit exceptionally potent and selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). Compound 8b shows a BChE IC50 of 45 nM and a selectivity ratio of 146-fold for BChE over AChE. Compound 8d shows a BChE IC50 of 62 nM and a selectivity ratio of 161-fold [1]. In contrast, most other derivatives in the same series display weak AChE inhibition and moderate BChE inhibition, with selectivity ratios often below 10-fold [1].

Cholinesterase inhibitors Selectivity Alzheimer's disease

Potent Cytotoxicity Against Paclitaxel-Resistant Ovarian Cancer Cells: 20-Fold Improvement over Mibefradil

In a study evaluating a series of 3,4-dihydroquinazoline derivatives for cytotoxicity against human ovarian cancer cell lines, compounds KYS05090 and 6d demonstrated 20-fold higher activity against paclitaxel-resistant A2780-T cells compared to mibefradil [1]. While specific IC50 values are not provided in the abstract, the reported 20-fold improvement highlights the potential of these derivatives to overcome chemoresistance, a major clinical challenge in ovarian cancer treatment.

Anticancer Ovarian cancer Drug resistance

PDE9 Inhibition: Therapeutic Potential in Dysuria via cGMP Modulation

Patents disclose that quinazoline derivatives, including 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid analogs, exhibit phosphodiesterase type 9 (PDE9) inhibitory activity [1]. PDE9 specifically hydrolyzes cGMP, and its inhibition increases intracellular cGMP levels, which can relax smooth muscle and improve bladder function [1]. While specific IC50 values for the 6-carboxylic acid derivative are not provided, the patent claims that these compounds are useful for treating dysuria, overactive bladder, and related conditions [1]. This differentiates them from other dihydroquinazoline derivatives that lack PDE9 activity.

PDE9 inhibitors cGMP Urological disorders

Optimal Application Scenarios for 3,4-Dihydroquinazoline-6-carboxylic Acid Derivatives Based on Quantitative Evidence


Development of Selective T-Type Calcium Channel Blockers for Neurological and Cardiovascular Indications

Leverage the 5-fold potency improvement and 5.4-fold selectivity enhancement of compound 11b over mibefradil [4] to design T-type calcium channel blockers with reduced cardiovascular side effects. This is particularly relevant for treating epilepsy, neuropathic pain, and hypertension, where T-type channel inhibition is beneficial but N-type channel blockade causes adverse effects.

Design of BChE-Selective Inhibitors for Alzheimer's Disease Therapeutics

Utilize the nanomolar BChE potency (IC50 = 45-62 nM) and exceptional selectivity (146- to 161-fold over AChE) of compounds 8b and 8d [4] to develop Alzheimer's disease therapies that minimize peripheral cholinergic side effects. This selectivity profile is critical for chronic treatment in elderly populations, improving tolerability and patient compliance.

Targeting Paclitaxel-Resistant Ovarian Cancer with T-Type Calcium Channel Blockers

Exploit the 20-fold increased cytotoxicity of KYS05090 and 6d against paclitaxel-resistant A2780-T ovarian cancer cells [4] to develop second-line or adjuvant therapies for drug-resistant ovarian cancer. This application addresses a significant clinical challenge and could extend survival in patients who have failed first-line taxane therapy.

Novel PDE9 Inhibitors for Urological Disorders

Develop quinazoline-6-carboxylic acid derivatives as PDE9 inhibitors for treating dysuria, overactive bladder, and benign prostatic hyperplasia [4]. This mechanism, which increases cGMP levels to relax smooth muscle, offers an alternative to α1-blockers and anticholinergics, potentially with fewer side effects and improved long-term efficacy.

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